molecular formula C26H29N5 B11308688 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11308688
M. Wt: 411.5 g/mol
InChI Key: LSYDLQRKLFTBMJ-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials.

    Functional Group Modifications: Additional functional group modifications, such as methylation, are carried out to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride and piperazine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Detailed studies using molecular docking and biochemical assays help elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its benzylpiperazine moiety, in particular, enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets.

Properties

Molecular Formula

C26H29N5

Molecular Weight

411.5 g/mol

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H29N5/c1-19-9-11-23(12-10-19)25-21(3)26-27-20(2)17-24(31(26)28-25)30-15-13-29(14-16-30)18-22-7-5-4-6-8-22/h4-12,17H,13-16,18H2,1-3H3

InChI Key

LSYDLQRKLFTBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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